

Application Notes and Protocols for Famitinib Malate in Gastric Cancer Cells

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Compound of Interest

Compound Name: Famitinib malate

Cat. No.: B12681737

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Famitinib malate is a novel multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in various solid tumors, including gastric cancer.^[1] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFR β), key mediators of tumor angiogenesis and growth.^[1] This document provides detailed experimental protocols for evaluating the efficacy of **famitinib malate** in gastric cancer cell lines, based on published research findings. The protocols cover key assays for assessing cell viability, apoptosis, and cell cycle distribution, along with an investigation of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of **famitinib malate** on gastric cancer cell lines as reported in the literature.

Table 1: IC50 Values of **Famitinib Malate** in Gastric Cancer Cell Lines

Cell Line	Incubation Time (h)	IC50 (μ M)
BGC-823	48	3.6
MGC-803	48	3.1

Table 2: Effect of **Famitinib Malate** on Cell Cycle Distribution in Gastric Cancer Cell Lines

Cell Line	Treatment	% of Cells in G2/M Phase
BGC-823	Control	14.25%
BGC-823	Famitinib	27.98%
MGC-803	Control	10.72%
MGC-803	Famitinib	58.23%

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of **famitinib malate** in gastric cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

- Gastric cancer cell lines (e.g., BGC-823, MGC-803)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **Famitinib malate** stock solution (dissolved in DMSO)
- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Seed gastric cancer cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.

- Prepare serial dilutions of **famitinib malate** in complete culture medium. A typical concentration range is 0, 0.6, 1.25, 2.5, 5.0, 10.0, and 20.0 μM .
- Remove the medium from the wells and add 100 μL of the prepared **famitinib malate** dilutions to the respective wells. Include wells with medium and no cells as a background control.
- Incubate the plates for 24, 48, and 72 hours at 37°C.
- After the incubation period, add 20 μL of MTS reagent to each well.
- Incubate the plates for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (TUNEL Assay)

This protocol describes the detection of apoptosis in gastric cancer cells treated with **famitinib malate** using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Materials:

- Gastric cancer cells
- **Famitinib malate**
- Chamber slides or coverslips
- 4% Paraformaldehyde in PBS
- TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
- Fluorescence microscope

Procedure:

- Seed gastric cancer cells onto chamber slides or coverslips and allow them to adhere overnight.
- Treat the cells with the desired concentration of **famitinib malate** (e.g., IC50 concentration) for 48 hours. Include an untreated control.
- Wash the cells with Phosphate Buffered Saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.
- Wash the cells with PBS.
- Follow the manufacturer's instructions for the TUNEL assay kit to prepare the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides).
- Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber for 60 minutes at 37°C in the dark.
- Wash the cells with PBS.
- Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
- Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution in gastric cancer cells treated with **famitinib malate** using propidium iodide (PI) staining and flow cytometry.

Materials:

- Gastric cancer cells
- **Famitinib malate**
- 70% cold ethanol
- PBS
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Seed gastric cancer cells in 6-well plates and treat with **famitinib malate** for 48 hours.
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells with cold PBS.
- Fix the cells by resuspending the cell pellet in 70% cold ethanol while vortexing gently. Incubate for at least 12 hours at 4°C.
- Centrifuge the fixed cells and wash twice with cold PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate the cells for 30 minutes at room temperature in the dark.
- Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using appropriate software (e.g., ModFit).

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the expression levels of key proteins involved in the signaling pathways affected by **famitinib malate**, such as BCL2 and Cyclin B1.

Materials:

- Gastric cancer cells
- **Famitinib malate**
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-BCL2, anti-Cyclin B1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

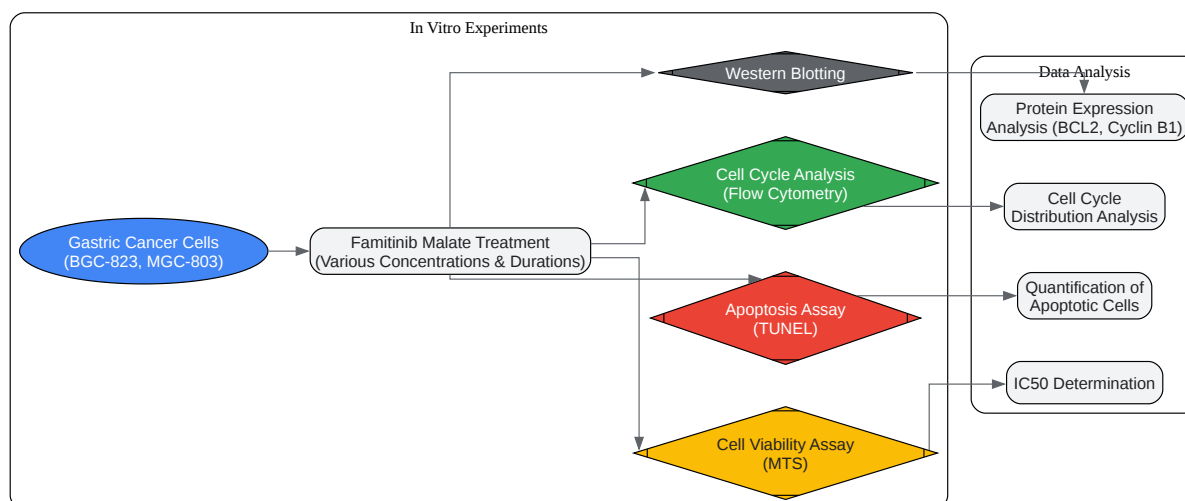
Procedure:

- Treat gastric cancer cells with **famitinib malate** for the desired time.
- Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-BCL2, anti-Cyclin B1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β -actin) as a loading control.

- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software.

Visualizations

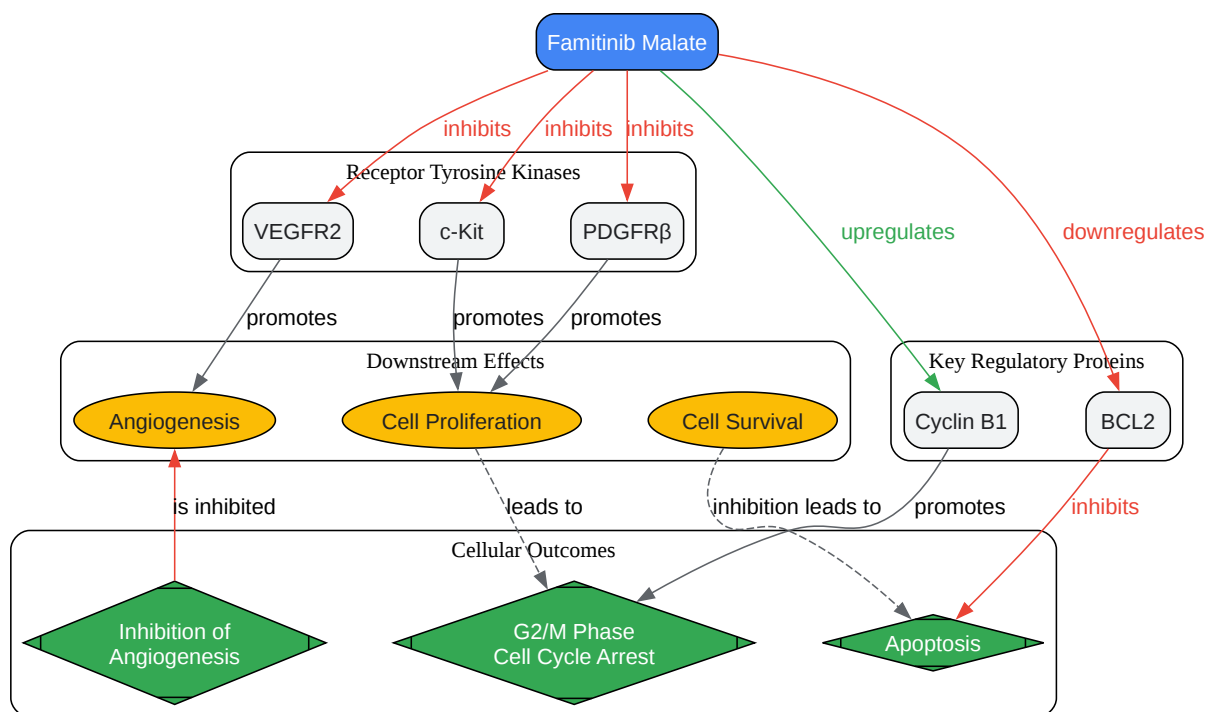
Experimental Workflow for Evaluating Famitinib Malate



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Caption: Workflow for in vitro evaluation of **Famitinib Malate** in gastric cancer cells.

Signaling Pathway of Famitinib Malate in Gastric Cancer Cells



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Caption: Proposed signaling pathway of **Famitinib Malate** in gastric cancer cells.

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References

- 1. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
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